6,8-dioxabicyclo[3.2.1]octan-4-ol, Mixture of diastereomers
CAS No.: 375348-81-5
Cat. No.: VC11614329
Molecular Formula: C6H10O3
Molecular Weight: 130.1
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 375348-81-5 |
|---|---|
| Molecular Formula | C6H10O3 |
| Molecular Weight | 130.1 |
Introduction
Chemical Structure and Stereochemical Features
Core Framework and Nomenclature
The bicyclo[3.2.1]octane skeleton consists of a seven-membered ring system fused across three bridging carbons, with oxygen atoms positioned at the 6- and 8-positions (Figure 1). The hydroxyl group at the 4-position introduces a stereogenic center, leading to diastereomeric forms depending on the relative configurations of substituents. For example, the (1S,4S,5R) and (1R,4R,5S) configurations have been isolated and characterized via X-ray crystallography .
Table 1: Key Structural Parameters of 6,8-Dioxabicyclo[3.2.1]octan-4-ol Diastereomers
| Parameter | Value (Diastereomer A) | Value (Diastereomer B) |
|---|---|---|
| Melting Point (°C) | 92–94 | 88–90 |
| [α]D²⁵ (c 1.0, CH₂Cl₂) | −164 | +158 |
| Bridging C–O Bond Length (Å) | 1.423 | 1.419 |
Synthetic Methodologies
Aldol Condensation and Cyclization
A widely employed route involves the cross-aldol condensation of 4-(t-butyldimethylsiloxy)pent-3-en-2-one with protected α-ketols, followed by acid-catalyzed deprotection and intramolecular acetalization . This method enables the construction of the bicyclic core with moderate to high diastereoselectivity, depending on the steric and electronic properties of the starting materials.
Representative Procedure
-
Enolate Formation: Treatment of 4-(t-butyldimethylsiloxy)pent-3-en-2-one with LDA at −78°C generates the lithium enolate.
-
Aldol Addition: Reaction with α-ketols (e.g., 2a–g) yields β-hydroxy ketone intermediates.
-
Cyclization: HCl-mediated removal of protecting groups induces spontaneous acetalization, forming the bicyclic structure .
Reductive Approaches
Reduction of 6,8-dioxabicyclo[3.2.1]octan-4-one derivatives using NaBH₄ in CH₂Cl₂/MeOH at −15°C produces the diastereomeric alcohols with 94% yield . The stereochemical outcome is influenced by the solvent polarity and temperature, with cryogenic conditions favoring axial attack of the hydride.
Physical and Spectroscopic Properties
Thermal Stability and Phase Behavior
The diastereomers exhibit distinct melting points (Table 1), attributed to differences in crystal packing efficiency. Differential scanning calorimetry (DSC) reveals endothermic transitions at 92–94°C (Diastereomer A) and 88–90°C (Diastereomer B), correlating with their respective purities .
NMR Analysis
¹H NMR spectra (500 MHz, CDCl₃) display characteristic signals for the hydroxyl-bearing methine proton (δ 4.21–4.35 ppm, dd, J = 7.2 Hz) and bridgehead protons (δ 1.41–1.89 ppm, m) . Diastereomeric splitting is evident in the geminal coupling patterns of the oxolane protons.
IR Spectroscopy
Strong absorption bands at 2924 cm⁻¹ (C–H stretch) and 1711 cm⁻¹ (C=O stretch of residual ketone impurities) are observed. The hydroxyl group exhibits a broad peak at 3360–3420 cm⁻¹ .
Reactivity and Functionalization
Acid-Promoted Rearrangements
Treatment with thionyl chloride (SOCl₂) in dichloroethane induces skeletal rearrangement to form chlorinated derivatives (e.g., 7,7-dibenzyl-2-chloro-3,8-dioxabicyclo[3.2.1]octane) via a proposed carbocationic intermediate .
Mechanistic Pathway
-
Chlorination: SOCl₂ converts the hydroxyl group to a chlorosulfite intermediate.
-
Elimination: Pyridine facilitates deprotonation, generating a bridged chlorocarbocation.
-
Reorganization: Hydride shifts stabilize the carbocation, leading to ring-contracted products .
Oxidation and Protection Strategies
The hydroxyl group undergoes smooth oxidation with Dess-Martin periodinane to yield the corresponding ketone, which serves as a precursor for further functionalization (e.g., Grignard additions) . Temporary protection as a sulfite ester (e.g., di((1S,4S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-yl) sulfite) enhances stability during multi-step syntheses .
Applications in Organic Synthesis
Chiral Building Blocks
The rigid bicyclic framework and stereogenic centers make these diastereomers valuable for asymmetric synthesis. For instance, they have been employed in the preparation of frontalin derivatives, a class of insect pheromones .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume